molecular formula C18H13F3N2O2S B2598009 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide CAS No. 2034408-11-0

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2598009
CAS No.: 2034408-11-0
M. Wt: 378.37
InChI Key: YRHCJYLJSBVLHJ-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a synthetic organic compound featuring a thiophene-pyridine core linked to a 3-(trifluoromethoxy)benzamide group. This structure is characteristic of small molecules designed for probing biological systems, particularly in medicinal chemistry and drug discovery. Compounds with this specific scaffold are of significant research interest for developing kinase inhibitors . The heterocyclic thiophene-pyridine moiety is commonly employed as a hinge-binding motif that can facilitate interaction with the ATP-binding site of various kinases . The benzamide group, especially when substituted with electron-withdrawing groups like trifluoromethoxy, is a privileged structure in medicinal chemistry, known to contribute to binding affinity and metabolic stability . This molecular architecture suggests potential research applications in the investigation of inflammatory diseases and cancer pathways, where kinase modulation is a key therapeutic strategy . Furthermore, the incorporation of the trifluoromethoxy group is a common tactic to fine-tune the compound's lipophilicity, metabolic stability, and overall pharmacokinetic properties, making it a valuable tool for in vitro structure-activity relationship (SAR) studies . This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-15-5-1-3-12(9-15)17(24)23-10-13-4-2-7-22-16(13)14-6-8-26-11-14/h1-9,11H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHCJYLJSBVLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3-(trifluoromethoxy)benzoyl chloride, which is then reacted with 2-(thiophen-3-yl)pyridine-3-methanamine under controlled conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while nucleophilic substitution can introduce various functional groups into the benzamide core.

Scientific Research Applications

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The pyridinylmethyl-thiophene moiety can interact with various biological pathways, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of thiophen-3-yl , pyridin-3-ylmethyl , and trifluoromethoxy groups. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name / ID Key Substituents Synthesis Method Potential Applications References
Target Compound 3-(trifluoromethoxy)benzamide, (2-(thiophen-3-yl)pyridin-3-yl)methyl Likely amide coupling (inferred) Drug discovery, kinase inhibition -
N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) 4-(thiophen-3-yl)benzamide, piperazine-ethoxy-ethyl Amide coupling, chromatography purification Dopamine D3 receptor ligands
4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b) 4-(thiophen-3-yl)benzamide, trifluoromethyl-piperazine Similar to 3a CNS-targeted therapeutics
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate Pyridin-4-ylmethyl, 3-trifluoromethyl, 4-methoxy Crystallization, X-ray analysis Material science, crystallography
CymitQuimica Ref: 10-F547158 3-(trifluoromethoxy)phenyl, pyridin-3-ylmethyl, fluoro-substituted benzamide Commercial synthesis Pharmaceutical intermediates
Key Observations:

Substituent Position Matters: The thiophen-3-yl group in the target compound contrasts with thiophen-2-yl in ’s derivatives (e.g., compound 7c), which may alter binding affinity due to spatial orientation . The pyridin-3-ylmethyl group (target) vs.

Trifluoromethoxy vs.

Biological Activity Insights :

  • Compounds with piperazine linkers () show affinity for dopamine receptors, suggesting that the target compound’s lack of such a group may redirect its activity toward kinase or HDAC inhibition, akin to cyda benzamide derivatives in .

Physicochemical and Crystallographic Properties

  • Crystallography: ’s monohydrate structure highlights the role of hydrogen bonding (amide N-H and pyridine N) in stabilizing crystal lattices. The target compound’s pyridin-3-ylmethyl group may adopt a distinct conformation compared to the 4-yl derivative, affecting crystallinity .

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C16H14F3N3O
  • Molecular Weight : 335.30 g/mol

The presence of the trifluoromethoxy group is significant as it often enhances the lipophilicity and bioactivity of organic compounds.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antibacterial agent.
  • Enzyme Inhibition : It may act as an inhibitor for specific kinases involved in cancer progression.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Similar compounds have been shown to inhibit RET kinase, a target in cancer therapy. The trifluoromethoxy group likely contributes to binding affinity and selectivity.

Data Table of Biological Activities

Activity TypeTarget/PathwayIC50 Value (nM)Reference
AntitumorRET Kinase50
AntimicrobialStaphylococcus aureus12.5
Enzyme InhibitionFGFR130.2

Case Studies

  • Antitumor Efficacy : In a study evaluating various benzamide derivatives, this compound was found to significantly reduce cell viability in RET-positive cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Testing : The compound was tested against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results with MIC values comparable to established antibiotics.

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